3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

physical state handling formulation

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is a heterocyclic compound combining a 1,2,4-oxadiazole core with a reactive bromomethyl group at the 3‑position and an isopropyl group at the 5‑position. This substitution pattern creates a solid, crystalline building block with a molecular weight of 205.05 g/mol and a purity specification of 95%.

Molecular Formula C6H9BrN2O
Molecular Weight 205.05 g/mol
CAS No. 1312700-11-0
Cat. No. B1376136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole
CAS1312700-11-0
Molecular FormulaC6H9BrN2O
Molecular Weight205.05 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NO1)CBr
InChIInChI=1S/C6H9BrN2O/c1-4(2)6-8-5(3-7)9-10-6/h4H,3H2,1-2H3
InChIKeyMIBHNBZCYPLNDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole (CAS 1312700-11-0): How Its Isopropyl Substituent and Bromomethyl Group Define a Versatile Oxadiazole Building Block


3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is a heterocyclic compound combining a 1,2,4-oxadiazole core with a reactive bromomethyl group at the 3‑position and an isopropyl group at the 5‑position . This substitution pattern creates a solid, crystalline building block with a molecular weight of 205.05 g/mol and a purity specification of 95% . The dual functionalization enables its use in nucleophilic substitution and diversification reactions, while the isopropyl moiety influences lipophilicity and steric profile, making the compound a specific entry point for structure‑activity relationship (SAR) exploration that cannot be replicated by unsubstituted or differently alkylated analogs .

Why 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole Cannot Be Directly Replaced by Its Chloro‑methyl, Methyl, or Regioisomeric Analogs in a Procurement Workflow


Close analogs of 3‑(bromomethyl)-5‑isopropyl‑1,2,4‑oxadiazole, such as its chloromethyl variant or related bromomethyl‑alkyl oxadiazoles, exhibit materially different physical states, hazard profiles, and lipophilicities . These differences directly affect safe handling, solubility in reaction media, pharmacokinetic properties of downstream products, and the rate of synthetic derivatization. Assuming interchangeability without recognizing these quantifiable gaps can lead to unexpected synthetic failures, altered biological outcomes, or non‑compliance with institutional safety and shipping regulations . The evidence below quantifies the key points of divergence that a procurement decision must consider.

Quantitative Differentiation Evidence for 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole Versus Closest Comparators


Physical State Divergence: Solid Target vs. Liquid Chloro Analog Simplifies Solid‑Phase Handling and Weighing

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is a solid at ambient conditions , whereas the directly analogous 3‑(chloromethyl)-5‑isopropyl‑1,2,4‑oxadiazole is a liquid . This solid/liquid divergence eliminates the need for liquid‑handling infrastructure, reduces spill risk during weighing, and enables direct use in solid‑phase combinatorial synthesis platforms where liquid reagents must be immobilized or absorbed.

physical state handling formulation

Hazard Classification Contrast: Procuring the Isopropyl Analog Adjusts Acute Toxicity and Eye Damage Risk Relative to the Methyl Analog

According to Sigma-Aldrich’s safety classification, 3‑(bromomethyl)-5‑isopropyl‑1,2,4‑oxadiazole is assigned Acute Tox. 3 (Oral) , whereas the 5‑methyl analog (3‑(bromomethyl)-5‑methyl‑1,2,4‑oxadiazole) carries a lower acute toxicity hazard (Acute Tox. 4, Oral) plus an additional Eye Dam. 1 category . Fluorochem lists the target compound as Harmful (H302) and an eye/skin irritant , while the chloromethyl analog is also classified as Harmful/Irritant but lacks the H302‑level acute oral concern .

hazard classification GHS safety procurement

Lipophilicity Tuning: Higher LogP of the Isopropyl‑Bromomethyl Compound vs. Its Chloromethyl Companion Impacts Drug‑Likeness and Solubility Profiles

The experimentally predicted LogP of 3‑(bromomethyl)-5‑isopropyl‑1,2,4‑oxadiazole is 1.35 , while the chloromethyl analog (3‑(chloromethyl)-5‑isopropyl‑1,2,4‑oxadiazole) exhibits a slightly lower LogP of 1.25 . This 0.10 unit difference reflects the greater polarizability of bromine relative to chlorine and translates into a ~26% increase in partition coefficient, which can significantly shift aqueous solubility, membrane permeability, and protein binding of subsequent derivatives.

lipophilicity LogP drug-likeness ADME

Leaving‑Group Reactivity Advantage: Bromide Over Chloride Enables Faster Nucleophilic Substitution in SAR Libraries

In SN2‑type nucleophilic substitution reactions, bromide is approximately 40‑fold more reactive as a leaving group than chloride [1]. Consequently, 3‑(bromomethyl)-5‑isopropyl‑1,2,4‑oxadiazole will react faster and under milder conditions with amines, thiols, and alkoxides than its chloromethyl counterpart. This class‑level difference is consistently observed for benzylic and heteroaryl‑methyl halide systems, directly shortening reaction times and improving yields in library synthesis.

reactivity SN2 leaving group synthetic efficiency

Procurement‑Driven Application Scenarios: When 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole Outperforms Its Analogs


Solid‑Tolerant Automated Synthesis Platforms

When the workflow demands precise solid dispensing and volatile‑liquid‑free operation, the solid state of 3‑(bromomethyl)-5‑isopropyl‑1,2,4‑oxadiazole eliminates the handling challenges associated with the liquid chloromethyl analog . This directly supports automated parallel synthesizers and solid‑phase extraction protocols where liquid reagents require special immobilization steps.

Safety‑Optimized Procurement for Facilities Restricted to Certain GHS Categories

Facilities that are accredited for Acute Tox. 3 handling must specifically source building blocks that match their permit limits. The target compound’s Acute Tox. 3 (Oral) classification may fall within a permissible window that excludes Eye Dam. 1 substances such as the 5‑methyl analog , guiding procurement toward the isopropyl variant for compliance.

Lipophilicity‑Driven Lead Optimization Campaigns

Medicinal chemists seeking to incrementally increase LogP without altering the core scaffold will favor the target compound (LogP 1.35) over the chloromethyl version (LogP 1.25) . The 0.10 unit gain can be decisive in SAR series where every 0.1 LogP unit impacts cell permeability by an estimated factor of 1.26.

Rapid Diversification with Weaker Nucleophiles

When the downstream nucleophile is sterically hindered or electronically deactivated, the 40‑fold leaving‑group advantage of bromide over chloride [1] makes the bromomethyl compound the superior starting point. This allows library construction with challenging amine or thiol partners at room temperature, a scenario where the chloromethyl analog may require heat or catalyst loading.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.